molecular formula C17H24N2O3S B5685752 2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide

2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide

Cat. No. B5685752
M. Wt: 336.5 g/mol
InChI Key: AMPYMTBBVCGAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide, commonly known as MTDP, is a compound that has been extensively studied for its potential therapeutic applications. MTDP belongs to the thiazinane class of compounds and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

MTDP has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. MTDP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of MTDP is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. MTDP has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
MTDP has been found to possess a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. MTDP has also been found to reduce anxiety and depression-like behaviors in animal models of these disorders. Additionally, MTDP has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MTDP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. MTDP can be toxic at high doses, and its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for research on MTDP. One area of focus is the development of more potent and selective analogs of MTDP for use in the treatment of neurological disorders. Another area of focus is the investigation of the long-term effects of MTDP on cognitive function and memory. Additionally, the potential use of MTDP in the treatment of other disorders, such as anxiety and depression, warrants further investigation.

Synthesis Methods

MTDP can be synthesized through a multistep process involving the condensation of 4-methyl-1-piperidinylcarbonyl chloride with 4-aminobenzoic acid, followed by cyclization with thionyl chloride. The resulting compound is then oxidized to form the thiazinane 1,1-dioxide ring system. The purity and yield of MTDP can be improved through various purification techniques, such as recrystallization and column chromatography.

properties

IUPAC Name

[4-(1,1-dioxothiazinan-2-yl)phenyl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14-8-11-18(12-9-14)17(20)15-4-6-16(7-5-15)19-10-2-3-13-23(19,21)22/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPYMTBBVCGAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl](4-methylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.